molecular formula C12H7ClN2 B8557891 3-Chloro-5-phenylpicolinonitrile

3-Chloro-5-phenylpicolinonitrile

Cat. No.: B8557891
M. Wt: 214.65 g/mol
InChI Key: SQGYURFFXXTAEK-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpicolinonitrile (hypothetical structure inferred from analogs) is a pyridine-derived nitrile featuring a chlorine atom at the 3-position and a phenyl group at the 5-position. Picolinonitriles are valued for their reactivity, particularly in cross-coupling reactions and as intermediates for synthesizing heterocyclic compounds. The chloro and aryl substituents modulate electronic properties, influencing solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chloro-5-phenylpyridine-2-carbonitrile

InChI

InChI=1S/C12H7ClN2/c13-11-6-10(8-15-12(11)7-14)9-4-2-1-3-5-9/h1-6,8H

InChI Key

SQGYURFFXXTAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(N=C2)C#N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Structural Variations

Key analogs differ in substituents at the 5-position of the pyridine ring, significantly altering their physicochemical and reactive properties:

Compound CAS No. Molecular Formula MW (g/mol) Key Substituents Key Properties
3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile 1186638-12-9 C₁₇H₁₃ClN₂O 296.76 Ethynyl linker, 4-propoxyphenyl Enhanced conjugation via ethynyl spacer; bulky substituent increases steric hindrance
3-Chloro-5-(trifluoromethyl)picolinonitrile N/A C₇H₂ClF₃N₂ 218.55* Trifluoromethyl (CF₃) Strong electron-withdrawing effect; improves electrophilicity for nucleophilic reactions
3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile 1220219-63-5 C₁₂H₁₄BClN₂O₂ 280.51 Boronic ester (dioxaborolan) Suzuki-Miyaura cross-coupling applications; facilitates biaryl synthesis

*Molecular weight calculated based on formula C₇H₂ClF₃N₂.

Key Observations:
  • Electronic Effects: The trifluoromethyl group (CF₃) in 3-Chloro-5-(trifluoromethyl)picolinonitrile is strongly electron-withdrawing, polarizing the pyridine ring and enhancing reactivity in nucleophilic aromatic substitution (SNAr) or metal-catalyzed couplings .
  • Steric and Functional Group Impact: The boronic ester in 3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile enables participation in Suzuki reactions, a critical feature for constructing complex aromatic systems in medicinal chemistry . Ethynyl-propoxyphenyl () introduces steric bulk, which may hinder certain reactions but improve thermal stability in polymer applications .

Physicochemical Properties

  • Molecular Weight and Solubility: Larger substituents (e.g., ethynyl-propoxyphenyl) increase molecular weight and lipophilicity, reducing aqueous solubility. This is evident in 3-Chloro-5-((4-propoxyphenyl)ethynyl)picolinonitrile (MW = 296.76) compared to the trifluoromethyl analog (MW = ~218.55) . The boronic ester derivative (MW = 280.51) balances moderate lipophilicity with reactivity, making it suitable for organic solvents like THF or DMF .

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